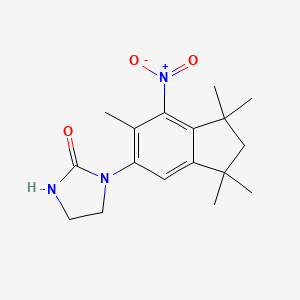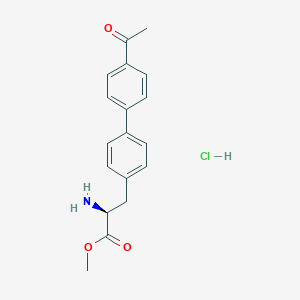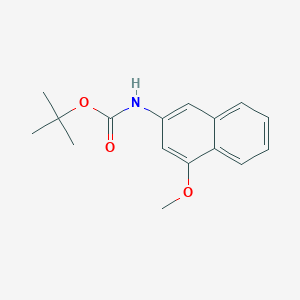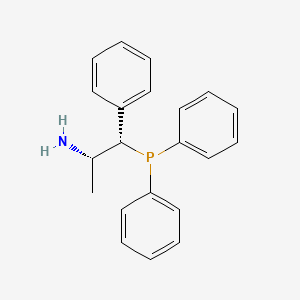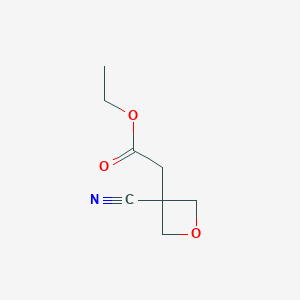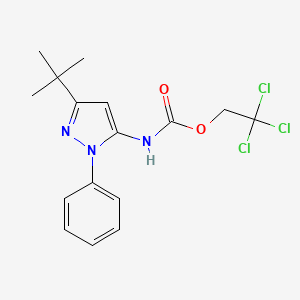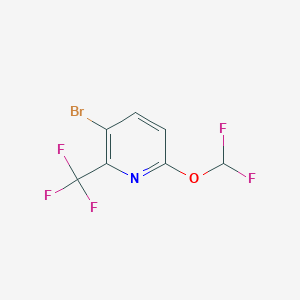
3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine
Descripción general
Descripción
“3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine” is a type of organic compound known as a halopyridine, which is a pyridine ring that is substituted at one or more positions by a halogen atom. In this case, the pyridine ring is substituted with bromine, difluoromethoxy, and trifluoromethyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the bromine, difluoromethoxy, and trifluoromethyl groups onto the pyridine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, with the bromine, difluoromethoxy, and trifluoromethyl groups attached at the 3rd, 6th, and 2nd positions, respectively .Chemical Reactions Analysis
As a halopyridine, this compound would be expected to undergo reactions typical of aromatic halides and pyridines. This could include nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogen and trifluoromethyl groups, which are electron-withdrawing, and the difluoromethoxy group, which is electron-donating .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-3-1-2-4(15-6(9)10)14-5(3)7(11,12)13/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGFLPSEZHXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



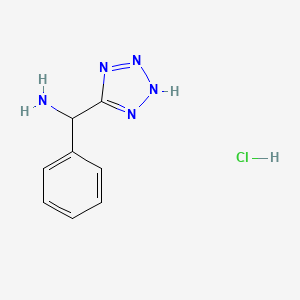
![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)
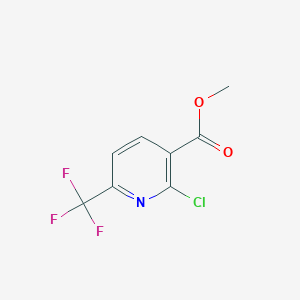
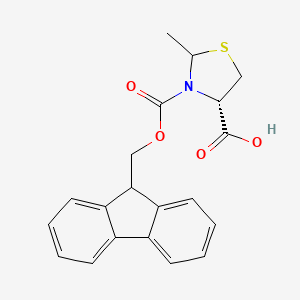
![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)
![Tert-butyl 2-phenyl-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1391462.png)
